1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one” is not explicitly described in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one” are not explicitly described in the sources I found .Scientific Research Applications
Cancer Treatment
- The compound shows promise as a Poly(ADP-ribose) polymerase (PARP) inhibitor, used for cancer treatment. A related compound, ABT-888, demonstrated efficacy in combination with other drugs in cancer models (Penning et al., 2009).
Structural and Spectroscopic Studies
- Benzimidazole derivatives, similar to the compound , have been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. These studies provide insights into their structural and electronic characteristics, important for various applications (Saral, Özdamar, & Uçar, 2017).
Agricultural Applications
- In agriculture, similar compounds have been used for sustained release of fungicides in nanoparticle formulations. This approach enhances the effectiveness and reduces the environmental impact of these chemicals (Campos et al., 2015).
Neuropeptide Y Receptor Antagonists
- Benzimidazoles have been synthesized and evaluated as neuropeptide Y Y1 receptor antagonists, with potential applications in developing antiobesity drugs (Zarrinmayeh et al., 1998).
Material Science
- Some benzimidazole compounds have been utilized in the synthesis of polymeric materials, like soluble polyimides containing benzimidazole rings, useful for interlevel dielectrics in electronic applications (Chung et al., 2001).
Corrosion Inhibition
- Novel benzimidazole compounds have been investigated for their effectiveness as corrosion inhibitors, indicating potential industrial applications (Chaouiki et al., 2020).
DNA Topoisomerase Inhibition
- Benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, suggesting potential in cancer treatment and pharmacological research (Alpan, Gunes, & Topçu, 2007).
DNA Binding and Antimicrobial Activity
- Benzimidazole derivatives have been synthesized and characterized for DNA binding and antimicrobial activities, which is crucial for developing new chemotherapeutics (Mahmood et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCSCJQXQOMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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